molecular formula C10H9NS B13955104 2-Allyl-1,3-benzothiazole CAS No. 6278-70-2

2-Allyl-1,3-benzothiazole

Cat. No.: B13955104
CAS No.: 6278-70-2
M. Wt: 175.25 g/mol
InChI Key: RAFWJRCRFYTEFF-UHFFFAOYSA-N
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Description

2-Allyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with an allyl group attached to the nitrogen atom. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the allyl group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

C6H4(NH2)SH+CH2=CHCH2BrC6H4(NCH2=CHCH2)S+HBr\text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{CH}_2=\text{CHCH}_2\text{Br} \rightarrow \text{C}_6\text{H}_4(\text{NCH}_2=\text{CHCH}_2)\text{S} + \text{HBr} C6​H4​(NH2​)SH+CH2​=CHCH2​Br→C6​H4​(NCH2​=CHCH2​)S+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave irradiation, may be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of this compound epoxide or this compound aldehyde.

    Reduction: Formation of this compound amine.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

2-Allyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The allyl group can also undergo metabolic transformations, producing reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

2-Allyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:

    2-Methyl-1,3-benzothiazole: Lacks the allyl group, resulting in different reactivity and applications.

    2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an allyl group, leading to variations in biological activity.

    2-Ethyl-1,3-benzothiazole: Similar to this compound but with an ethyl group, affecting its chemical properties and uses.

The uniqueness of this compound lies in the presence of the allyl group, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

6278-70-2

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-prop-2-enyl-1,3-benzothiazole

InChI

InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2

InChI Key

RAFWJRCRFYTEFF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=NC2=CC=CC=C2S1

Origin of Product

United States

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